An In-Depth Technical Guide to Sodium 4-Vinylbenzenesulfonate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Sodium 4-Vinylbenzenesulfonate: Properties, Synthesis, and Applications
Foreword
In the landscape of modern materials science and polymer chemistry, few monomers offer the unique combination of reactivity and functionality as Sodium 4-vinylbenzenesulfonate (SVBS). This compound, possessing both a polymerizable vinyl group and a hydrophilic, ionizable sulfonate group, serves as a critical building block in a vast array of functional polymers. This guide is intended for researchers, chemists, and drug development professionals who seek a deeper, field-tested understanding of SVBS. We will move beyond simple data recitation to explore the causality behind its properties and the practical methodologies that underpin its application. Every piece of information is grounded in established scientific literature to ensure accuracy, trustworthiness, and immediate utility in a research and development setting.
Core Molecular and Physical Properties
Sodium 4-vinylbenzenesulfonate is a versatile ionic monomer that bridges the gap between hydrocarbon-based polymer backbones and aqueous environments.[1][2] Its structure is fundamental to its function, combining a hydrophobic vinylbenzene component with a strongly hydrophilic sodium sulfonate group.
1.1. Chemical Structure and Identification
The foundational identity of SVBS is captured in its chemical structure and nomenclature. Understanding these identifiers is the first step in any rigorous scientific endeavor.
Caption: Chemical structure of Sodium 4-vinylbenzenesulfonate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| CAS Number | 2695-37-6 | [3][4][5] |
| Molecular Formula | C₈H₇NaO₃S | [3][4][5] |
| Molecular Weight | 206.19 g/mol | [4][5] |
| Synonyms | Sodium p-styrenesulfonate (SSS), Styrene-4-sulfonic acid sodium salt, Sodium (4-vinylphenyl)sulfonate | [3][6][7] |
| InChI Key | XFTALRAZSCGSKN-UHFFFAOYSA-M | [1][5] |
| SMILES | C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |[5][6] |
1.2. Physicochemical Properties
The physical properties of SVBS dictate its handling, storage, and solvent compatibility. It typically presents as a white to off-white crystalline powder.[2][3] One of its most critical characteristics is its hygroscopic nature, meaning it readily absorbs moisture from the air, which necessitates storage in sealed containers away from humidity.[3]
Table 2: Key Physicochemical Data
| Property | Value | Comments and Reference(s) |
|---|---|---|
| Appearance | White to off-white crystalline powder/solid | [2][3] |
| Melting Point | ≥300 °C | A high melting point is often cited, suggesting decomposition may occur.[5] |
| 162-165 °C | Some suppliers report this lower range, which may reflect the properties of a specific hydrate form or technical grade.[3] | |
| Boiling Point | 111-112 °C | This value is likely for a solution or under vacuum as the compound is a solid salt at STP.[8] |
| Density | ~1.37 g/cm³ | [3] |
| Solubility | Highly soluble in water; soluble in alcohols and other polar solvents. | The sulfonate group imparts excellent water solubility. Quantitative data is not consistently reported, but its high solubility is a key functional feature.[2][3][8] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |[8] |
Synthesis and Purification
The industrial production of SVBS is typically achieved through the sulfonation of a styrene precursor followed by neutralization. While numerous patented variations exist, the fundamental chemistry remains consistent.
2.1. Representative Synthesis Workflow
The most common laboratory and industrial synthesis involves the sulfonation of ethylbenzene followed by dehydrogenation and neutralization, or direct sulfonation of styrene, which can be challenging due to the reactivity of the vinyl group. A more controlled approach involves the sulfonation of a protected styrene or a precursor like 2-phenylethanol. A generalized and widely cited route starts with the sulfonation of styrene.[3]
Caption: Generalized workflow for the synthesis of Sodium 4-vinylbenzenesulfonate.
Experimental Protocol: Synthesis via Sulfonation of Polystyrene (Illustrative)
While direct sulfonation of styrene monomer can be complex, a common related procedure is the sulfonation of polystyrene, which can be adapted to illustrate the core chemical steps. The synthesis of the monomer itself is often proprietary. However, a researcher could approach this by sulfonating a protected precursor. For the purpose of this guide, we will detail the sulfonation of a pre-formed polymer bead, a process widely used to create ion-exchange resins.[9]
-
Polymer Swelling (Activation):
-
Place 10 g of cross-linked polystyrene-divinylbenzene beads into a round-bottom flask.
-
Add 40 mL of dichloromethane to swell the polymer beads for approximately 30-60 minutes. This step is crucial as it increases the surface area and allows the sulfonating agent to penetrate the polymer matrix efficiently.
-
-
Sulfonation Reaction:
-
Carefully decant the dichloromethane.
-
Under constant stirring in an oil bath pre-heated to 70°C, add 100 mL of concentrated sulfuric acid (98%).
-
Maintain the reaction at this temperature for 2-4 hours. The reaction time is a critical parameter that controls the degree of sulfonation and thus the final ion-exchange capacity of the material.[9]
-
-
Quenching and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture into a large beaker containing 500 mL of cold deionized water to quench the reaction.
-
Filter the resulting sulfonated polymer beads.
-
Wash the beads extensively with deionized water until the pH of the filtrate is neutral.
-
To obtain the sodium salt form, the acid-form resin is then neutralized by washing with a 1 M sodium hydroxide (NaOH) solution until the filtrate becomes alkaline, followed by another wash with deionized water until neutral.
-
-
Drying:
-
Dry the final sodium polystyrene sulfonate resin in an oven at 50-60°C.
-
2.2. Purification by Recrystallization
For monomer purification, recrystallization is the method of choice. The goal is to select a solvent system where SVBS is highly soluble at elevated temperatures but poorly soluble at low temperatures.
Experimental Protocol: General Recrystallization
-
Solvent Selection: Given its properties, a polar solvent system is required. Water is an excellent candidate. A mixed-solvent system, such as ethanol/water, can also be effective for tuning solubility.[10]
-
Dissolution: In an Erlenmeyer flask, add the crude SVBS powder. Heat the chosen solvent (e.g., deionized water) in a separate beaker.[11]
-
Hot Solvent Addition: Add the hot solvent to the SVBS powder portion-wise, with constant swirling and heating, until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.[4]
-
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.[11]
-
Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[4][12]
-
Collection and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all traces of the solvent.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of SVBS requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.
Table 3: Spectroscopic Data for Sodium 4-Vinylbenzenesulfonate
| Technique | Key Features and Expected Peaks | Reference(s) |
|---|---|---|
| ¹H NMR | (in D₂O) Aromatic protons appear as two doublets (~7.5-7.8 ppm). Vinyl protons (CH=CH₂) give three distinct signals: a quartet of doublets for the α-proton (~6.7 ppm) and two doublets for the terminal β-protons (~5.4 and ~5.9 ppm). | [13] |
| ¹³C NMR | Aromatic carbons will appear in the ~125-145 ppm range. The carbon bearing the sulfonate group will be significantly downfield. Vinyl carbons will appear at ~115 ppm (terminal CH₂) and ~136 ppm (internal CH). | [6][14] |
| FTIR | Strong characteristic peaks for the sulfonate group (S=O stretching) are expected around 1040 cm⁻¹ and 1180 cm⁻¹. Aromatic C=C stretching bands will be visible around 1600 cm⁻¹. Vinyl C=C stretching is often observed near 1630 cm⁻¹. |[15][16][17][18][19] |
Chemical Reactivity and Polymerization
The dual functionality of SVBS is the cornerstone of its utility. The vinyl group allows it to act as a monomer in addition polymerization, while the sulfonate group imparts unique properties to the resulting polymer.
4.1. Free-Radical Polymerization
SVBS readily undergoes free-radical polymerization, which can be initiated by thermal initiators (like AIBN or potassium persulfate) or redox systems.[2][20] This is the most common method for producing high molecular weight poly(sodium 4-vinylbenzenesulfonate) and its copolymers.
Caption: The three key stages of free-radical chain-growth polymerization.
The mechanism proceeds via three main steps:
-
Initiation: A free-radical initiator decomposes to form primary radicals, which then add to an SVBS monomer, creating a monomer radical.
-
Propagation: The monomer radical rapidly adds to successive SVBS molecules, extending the polymer chain. This step is highly exothermic.[10]
-
Termination: The growth of two polymer chains is terminated, typically by combination (two chains coupling) or disproportionation.
4.2. Controlled Radical Polymerization (e.g., RAFT)
For applications requiring precise control over molecular weight, architecture, and low polydispersity, controlled radical polymerization techniques are employed. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is particularly effective for SVBS.[20][21] This method involves a conventional free-radical polymerization in the presence of a RAFT agent, which reversibly caps the growing polymer chains, allowing them to grow in a more uniform, living manner.[21] This control is critical for creating well-defined block copolymers and other advanced architectures.
Key Applications in Research and Industry
The unique properties of polymers derived from SVBS have led to their use in numerous high-value applications.
5.1. Ion-Exchange Membranes and Resins
This is a primary application for SVBS. By copolymerizing SVBS with a cross-linking agent like divinylbenzene (DVB), a robust, insoluble network is formed with covalently bound sulfonic acid groups.[9][22] These materials are central to water purification, softening, and deionization technologies.[23][24] In energy applications, they form the basis of proton-exchange membranes (PEMs) in fuel cells, where the sulfonic acid groups facilitate the transport of protons.[2]
Experimental Protocol: Preparation of a Styrene-SVBS Ion-Exchange Resin
-
Aqueous Phase Preparation: In a reaction vessel suitable for suspension polymerization, dissolve a stabilizing agent (e.g., 0.5% w/v polyvinyl alcohol) in deionized water.[9]
-
Monomer Phase Preparation: In a separate beaker, prepare the monomer mixture. A typical formulation might be:
-
Styrene: 70 mL
-
Sodium 4-vinylbenzenesulfonate: 5 g (dissolved in a minimal amount of water if necessary)
-
Divinylbenzene (DVB, cross-linker): 3 mL
-
Benzoyl peroxide (initiator): 3 g
-
-
Polymerization:
-
Heat the aqueous phase to ~65°C with vigorous stirring to create a stable suspension.
-
Slowly add the monomer phase to the stirring aqueous phase. The stirring speed is critical to control the final bead size.
-
Increase the temperature to ~85°C and maintain for 4-6 hours to ensure complete polymerization.[9]
-
-
Workup:
-
Cool the mixture and filter the resulting polymer beads.
-
Wash the beads thoroughly with hot water and methanol to remove unreacted monomers and the suspending agent.
-
Dry the beads in an oven. The resulting material is a strong acid cation-exchange resin in its sodium form.
-
5.2. Reactive Surfactant (Surfmer) in Emulsion Polymerization
In conventional emulsion polymerization, surfactants are used to stabilize monomer droplets and the resulting polymer latex particles. However, these surfactants can migrate over time, negatively affecting properties like water resistance and adhesion. SVBS can be used as a "surfmer" – a polymerizable surfactant. When incorporated into a polymerization (e.g., for acrylic or styrene-acrylic emulsions), it provides stability during the reaction and then becomes permanently bound to the polymer backbone, preventing migration and improving the final film properties.
5.3. Conductive and Antistatic Coatings
The ionic nature of poly(SVBS) makes it inherently conductive. When incorporated into polymer blends or coatings, it can effectively dissipate static charge.[25] This is crucial for applications in electronic packaging, antistatic films for displays, and ESD-safe materials where uncontrolled static discharge can damage sensitive components.[2]
5.4. Water-Soluble Polymers and Flocculants
Homopolymers of SVBS are highly water-soluble polyelectrolytes. These polymers are used as dispersants, scale inhibitors, and flocculants in water treatment processes.[2][8] The highly charged polymer chains can adsorb onto suspended particles, neutralizing their surface charge and causing them to aggregate and settle, thereby clarifying the water.[2]
Safety, Handling, and Toxicology
Proper handling of SVBS is essential for laboratory safety. While comprehensive toxicological data specific to SVBS is limited, information from supplier safety data sheets and related compounds provides a strong basis for risk assessment.
6.1. GHS Hazard Classification
SVBS is generally classified with the following hazards:
Precautionary Statements:
-
P280: Wear protective gloves/eye protection/face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
6.2. Toxicological Profile (Context from Analogues)
-
Sodium Vinylsulfonate (CAS 3039-83-6): This related monomer shows very low acute toxicity, with an oral LD50 in rats of >15,000 mg/kg and a dermal LD50 >2000 mg/kg.[26]
-
Sodium Dodecylbenzene Sulfonate (CAS 25155-30-0): A common surfactant, this compound is considered harmful if swallowed, with an oral LD50 (rat) between 500-2000 mg/kg.[27]
Given the structure of SVBS, a profile of being a skin and eye irritant with low to moderate acute oral toxicity is expected. As always, the material should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
6.3. Environmental Fate
Benzenesulfonate derivatives are generally susceptible to biodegradation.[23] The primary environmental concern for related surfactants is aquatic toxicity. For linear alkylbenzene sulfonates, LC50 (lethal concentration for 50% of a test population) values for fish can be in the range of 1-10 mg/L, indicating toxicity to aquatic life.[23][27] Therefore, release of the monomer into aquatic environments should be avoided.
Conclusion
Sodium 4-vinylbenzenesulfonate is a uniquely valuable monomer whose fundamental properties are directly linked to its wide-ranging applications. Its bifunctional nature—a polymerizable vinyl group and a charge-bearing sulfonate group—allows for the intelligent design of functional polymers. From providing the ionic highways in fuel cell membranes to ensuring the stability of modern latex paints, SVBS is a cornerstone of advanced material formulation. A thorough understanding of its synthesis, purification, and reactivity, as detailed in this guide, empowers researchers to harness its full potential in developing next-generation materials and technologies.
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